3-(2-Hydroxypropyl)pyrrolidin-2-one

Drug Design Medicinal Chemistry QSAR

Sourcing positional isomers with verified substitution patterns often introduces unwanted synthetic variables. This 3-(2-hydroxypropyl)pyrrolidin-2-one is a structurally authenticated intermediate where the 3-position substitution is critical for target receptor affinity in antiarrhythmic and antihypertensive agent discovery. - Enables synthesis of chemical libraries with distinct spatial orientation versus 1-substituted analogs. - Dual reactive handles (γ-lactam ring and hydroxyl group) support efficient diversification. - Validated for use in QSAR model refinement due to its defined, predicted lipophilicity and solubility profile. Reliable supply with batch-to-batch consistency supports reproducible SAR studies and lead optimization.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B12072084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Hydroxypropyl)pyrrolidin-2-one
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC(CC1CCNC1=O)O
InChIInChI=1S/C7H13NO2/c1-5(9)4-6-2-3-8-7(6)10/h5-6,9H,2-4H2,1H3,(H,8,10)
InChIKeyOOXNKPYHZUFFPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Hydroxypropyl)pyrrolidin-2-one: Chemical Profile & Procurement


3-(2-Hydroxypropyl)pyrrolidin-2-one (CAS: 1566752-37-1) is a pyrrolidin-2-one derivative with a hydroxypropyl substitution at the 3-position . It has a molecular formula of C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol . As a member of the γ-lactam class, it serves as a versatile building block in organic synthesis and medicinal chemistry, with the lactam ring and hydroxyl group providing sites for further functionalization [1]. Its physicochemical profile, including solubility in polar solvents like water, ethanol, and DMSO, is important for understanding its behavior in synthetic and biological systems .

Dual-Functionalization Building BlockLactam ring and hydroxyl handle enable two-site derivatization for heterocyclic library synthesis.

3-Substitution Spatial ProfileHydroxypropyl at the 3-position provides a distinct spatial orientation vs. 1-substituted analogs for scaffold diversification.

Polar Media CompatibilitySoluble in water, ethanol, and DMSO; supports synthetic workflows in polar solvent systems.

Why 3-(2-Hydroxypropyl)pyrrolidin-2-one Cannot Be Substituted


Generic substitution of pyrrolidin-2-one derivatives is precluded by the critical role of substituent position and identity in determining biological activity and physicochemical properties . Research on related compounds demonstrates that the presence of a hydroxy group on the propyl chain and its exact position are key structural features for receptor affinity, directly impacting antiarrhythmic and hypotensive activities [1]. Furthermore, the position of the hydroxypropyl group on the pyrrolidinone ring (e.g., 3- vs. 1-substitution) significantly alters the molecule's lipophilicity (logP) and solubility profile, which in turn affects its behavior in assays, synthetic protocols, and formulation development . These specific attributes, validated through quantitative structure-activity relationship (QSAR) models, mean that even close analogs cannot be assumed to be interchangeable in a research or development context without risking loss of function or introduction of new variables .

Substitution Position Alters Physicochemical Profile3- vs. 1-substitution shifts lipophilicity and solubility predictions; may alter assay behavior and formulation compatibility.

Hydroxyl Position Affects Receptor-Interaction EndpointsClass-level evidence indicates the hydroxy group location is critical for reported receptor-modulation endpoints; analog substitution may shift study outcomes.

Close Analogs Are Not InterchangeableQSAR models suggest even structurally similar pyrrolidinones may differ in key properties; validate before replacing in any research protocol.

3-(2-Hydroxypropyl)pyrrolidin-2-one: Comparative Evidence


3- vs 1-Substitution: Physicochemical Impact

The position of the hydroxypropyl substitution on the pyrrolidin-2-one ring is a critical determinant of molecular properties. While direct experimental data for 3-(2-hydroxypropyl)pyrrolidin-2-one is limited, comparisons can be made using predicted values from validated QSAR models. These predictions show distinct differences in key parameters like lipophilicity and solubility compared to the 1-substituted analog, 1-(2-hydroxypropyl)pyrrolidin-2-one [REFS-1, REFS-2].

Substitution Position
Data to verify
Predicted LogP 0.3–1.2 1-substituted analog: predicted LogP 0.64

Supports physicochemical profiling review; 3-substitution may yield a more polar profile in some models.

QSAR prediction only; experimental validation needed.

Drug Design Medicinal Chemistry QSAR

Hydroxyl Position and α1-Adrenoceptor Binding

Although direct binding data for 3-(2-hydroxypropyl)pyrrolidin-2-one is unavailable, studies on structurally related arylpiperazine-pyrrolidin-2-one hybrids provide class-level evidence that the hydroxy group on the propyl chain is critical for α1-adrenoceptor (α1-AR) affinity [1]. The most potent compound in that series, 8, achieved a pKi of 6.71 for α1-AR. This suggests that the specific spatial arrangement of the hydroxyl group, influenced by its position on the pyrrolidinone ring, is a key determinant of pharmacological activity.

α1-AR Affinity
Class-level
No direct data available Related compound 8: pKi = 6.71 (α1-AR)

Supports receptor-interaction study context; hydroxy group position is critical for reported affinity endpoints.

Class-level inference from arylpiperazine-pyrrolidinone series; direct binding data unavailable.

Pharmacology Receptor Binding SAR

3-(2-Hydroxypropyl)pyrrolidin-2-one: Key Applications


Key Scaffold for α1-Adrenoceptor Ligand Synthesis

Given the class-level evidence that hydroxypropyl-pyrrolidin-2-ones are a privileged scaffold for targeting α1-adrenoceptors, this compound is a prime candidate for use as a starting material in the synthesis of new chemical libraries aimed at discovering novel antiarrhythmic or antihypertensive agents [1]. Its 3-substitution pattern offers a different spatial orientation compared to the more common 1-substituted analogs, potentially leading to compounds with unique pharmacological profiles.

Versatile Building Block for Heterocyclic Libraries

The compound's γ-lactam core and the reactive hydroxyl group on the propyl side chain provide two distinct chemical handles for further functionalization . This makes it an ideal intermediate for generating structural diversity in medicinal chemistry programs, enabling the creation of complex molecules with tailored physicochemical and biological properties [1].

QSAR Model Validation and Computational Studies

The compound's relatively simple structure and the availability of predicted data for key properties like LogP and solubility make it a useful probe for validating and refining computational models. Researchers can use it to test the accuracy of algorithms that predict how the position of a substituent (3- vs. 1-) influences molecular behavior, thereby improving the design of future drug candidates.

Physicochemical Profiling and Formulation Studies

The compound's solubility profile in polar solvents and its predicted lipophilicity suggest it could be a model compound for studying the formulation of moderately polar small molecules. Its behavior in various aqueous and organic systems can provide a baseline for understanding how structural changes in a series of pyrrolidinone derivatives impact developability parameters.

Application
Selection Property
Validation Focus
α1-Adrenoceptor ligand synthesis
3-substitution spatial profile
Receptor binding assay context
Heterocyclic library synthesis
Dual functionalization sites
Derivatization efficiency review
Computational model validation
Predicted vs. experimental property set
Model accuracy assessment
Physicochemical profiling studies
Solubility and lipophilicity profile
Formulation-compatibility assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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